molecular formula C14H12N2O2S2 B2527986 3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 93533-17-6

3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B2527986
CAS No.: 93533-17-6
M. Wt: 304.38
InChI Key: DQTHTVGTLJTHCL-UHFFFAOYSA-N
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Description

3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a chemical compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities, including diuretic and antihypertensive properties. The structure of this compound includes a benzylthio group attached to a benzo[e][1,2,4]thiadiazine ring system, which is further characterized by the presence of a 1,1-dioxide moiety .

Biochemical Analysis

Biochemical Properties

3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to act as an ATP-sensitive potassium channel opener, similar to its pyridyl analogs . By opening these channels, this compound can influence cellular ion balance and signaling pathways. Additionally, it has been observed to inhibit insulin release, highlighting its potential impact on metabolic processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as an ATP-sensitive potassium channel opener can lead to changes in cellular ion concentrations, affecting cell signaling and function . Furthermore, the inhibition of insulin release by this compound suggests its potential impact on glucose metabolism and energy homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound is known to inhibit the thiazide-sensitive sodium-chloride cotransporter (NCC), which plays a critical role in regulating sodium and chloride reabsorption in the kidneys . By inhibiting NCC, this compound can reduce sodium reabsorption, leading to increased urine output and decreased blood pressure . Additionally, its interaction with ATP-sensitive potassium channels further modulates cellular ion balance and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects . Degradation over time can lead to reduced efficacy and altered biochemical interactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively modulate ion channels and reduce blood pressure without significant adverse effects . At higher doses, toxic effects such as electrolyte imbalances and renal dysfunction have been observed . These findings highlight the importance of dosage optimization to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound’s inhibition of the thiazide-sensitive sodium-chloride cotransporter (NCC) affects sodium and chloride reabsorption, influencing overall electrolyte balance and fluid homeostasis . Additionally, its impact on ATP-sensitive potassium channels can alter cellular energy metabolism and ion transport .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, enhancing its biochemical effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . Its localization within subcellular structures such as mitochondria or endoplasmic reticulum can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the benzylthio derivative. The intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Properties

IUPAC Name

3-benzylsulfanyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c17-20(18)13-9-5-4-8-12(13)15-14(16-20)19-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTHTVGTLJTHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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